Troxypyrrolidinium

説明

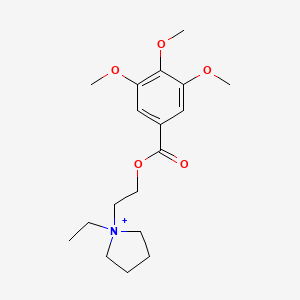

Structure

2D Structure

3D Structure

特性

CAS番号 |

24468-02-8 |

|---|---|

分子式 |

C18H28NO5+ |

分子量 |

338.4 g/mol |

IUPAC名 |

2-(1-ethylpyrrolidin-1-ium-1-yl)ethyl 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C18H28NO5/c1-5-19(8-6-7-9-19)10-11-24-18(20)14-12-15(21-2)17(23-4)16(13-14)22-3/h12-13H,5-11H2,1-4H3/q+1 |

InChIキー |

FYDIOQNEQHPRNW-UHFFFAOYSA-N |

SMILES |

CC[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

正規SMILES |

CC[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

他のCAS番号 |

24468-02-8 |

同義語 |

1-ethyl-(2-hydroxyethyl)pyrrolidinium 3,4,5-trimethoxybenzoate p-toluene sulfonate FWH 428 troxopyrrolidinium troxypyrrolium troxypyrrolium chloride troxypyrrolium iodide troxypyrrolium tosylate |

製品の起源 |

United States |

Historical Context of Cholinergic System Investigations and Pertinent Chemical Tools

The investigation of the cholinergic system has a rich history, punctuated by the discovery and application of various chemical agents that have been instrumental in unraveling its complexities. Early pivotal experiments, such as Claude Bernard's work with curare in 1856, demonstrated that chemical substances could selectively block nerve impulses to muscles, laying the groundwork for the concept of chemical neurotransmission. bioone.org This was further advanced by the discovery of acetylcholine (B1216132) (ACh), a key neurotransmitter. Initially synthesized in a laboratory, its profound physiological effects, such as lowering blood pressure, were later identified by Reid Hunt. academie-sciences.fr

The formal proof of chemical neurotransmission came from Otto Loewi's experiments in 1920, where he demonstrated that a substance released by the vagus nerve of one frog heart could slow the beat of a second heart. bioone.org This "Vagusstoff" was later identified as acetylcholine. bioone.org Subsequent research by Sir Henry Dale and others established acetylcholine's role at the neuromuscular junction and led to the classification of nerve fibers as 'cholinergic' or 'adrenergic' based on the chemical they release. bioone.orgacademie-sciences.fr

The development of various pharmacological tools has been crucial for dissecting the cholinergic system. Nicotine, for instance, was used by John Newport Langley to map the autonomic nervous system by its ability to first stimulate and then block autonomic ganglia, leading to the identification of nicotinic acetylcholine receptors. mpg.denih.gov The discovery of toxins like α-bungarotoxin, which binds with high affinity to nicotinic receptors, provided a means to isolate and characterize these receptors. mpg.de Similarly, the development of organophosphorus compounds, initially for chemical warfare, spurred intensive research into the biochemistry of the cholinergic system due to their potent inhibition of acetylcholinesterase. mpg.denih.gov This historical progression of using increasingly specific chemical probes has set the stage for the introduction of more specialized compounds like Troxypyrrolidinium to investigate nuanced aspects of cholinergic signaling.

Rationale for Employing Troxypyrrolidinium in Cholinergic Neurotransmission Research

Troxypyrrolidinium is utilized in cholinergic research primarily as an antagonist of muscarinic acetylcholine (B1216132) receptors. Its value as a research probe stems from its specific inhibitory effects and its utility in comparative studies to differentiate receptor subtypes and mechanisms of action.

In laboratory settings, this compound has been shown to exhibit antimuscarinic activity in tissues such as the guinea-pig atria and longitudinal ileal muscle. nih.gov It acts by causing parallel shifts in the concentration-response curves to cholinergic agonists like carbachol (B1668302) and acetylcholine, without depressing the maximum response, which is characteristic of a competitive antagonist. nih.gov

A key aspect of the rationale for using this compound lies in its differential effects compared to other cholinergic agents. For instance, its inhibitory effect on responses to carbachol is greater than on responses to acetylcholine. nih.gov This suggests a nuanced interaction with the muscarinic receptor or associated molecules. Furthermore, its comparison with compounds like hemicholinium-3, which also displays complex interactions with muscarinic receptors, allows researchers to explore more sophisticated models of receptor antagonism, such as the concept of metaffinoid antagonism. nih.gov This type of antagonism involves a more complex interaction than simple competitive binding, providing a tool to probe the allosteric or modulatory sites on the receptor.

Scope and Objectives of Mechanistic and Comparative Studies on Troxypyrrolidinium

Elucidation of Synthetic Routes for this compound Production

The production of this compound for research purposes necessitates a carefully designed synthetic strategy to achieve high yield and purity. This involves the judicious selection of starting materials and a thorough analysis of the reaction pathway.

The synthesis of a related compound, 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride, provides a relevant model for the production of this compound. The key precursors for this synthesis are 2-(2-hydroxyethyl)pyrrolidine and 3,4,5-trimethoxybenzoyl chloride. tubitak.gov.trresearchgate.net

The reaction pathway involves a multi-step process:

Protection of the Amino Group: The secondary amine in 2-(2-hydroxyethyl)pyrrolidine is first protected to prevent it from reacting during the subsequent esterification step. A common protecting group used for this purpose is the benzyloxycarbonyl (Cbz) group, which is introduced by reacting the precursor with benzyl (B1604629) chlorocarbonate. tubitak.gov.trresearchgate.net

O-acylation: The hydroxyl group of the protected intermediate is then acylated with 3,4,5-trimethoxybenzoyl chloride. This reaction forms the ester linkage and incorporates the trimethoxybenzoyl moiety into the molecule. tubitak.gov.trresearchgate.net

Deprotection: The Cbz protecting group is subsequently removed to yield the desired pyrrolidine (B122466) derivative. This is often achieved through hydrogenolysis, a reaction that cleaves the Cbz group while leaving the rest of the molecule intact. tubitak.gov.trresearchgate.net

Salt Formation: The final product is often converted to its hydrochloride salt to improve its stability and handling characteristics. tubitak.gov.trresearchgate.net

This synthetic approach is logical as it selectively targets the different reactive functional groups in the precursor molecule, ensuring the desired product is formed.

Several strategies can be employed to optimize the yield and purity of the final compound. During the O-acylation step, the reaction conditions, such as solvent and temperature, can be fine-tuned to maximize the formation of the desired ester. For instance, conducting the reaction in a non-polar solvent like benzene (B151609) in the presence of a base such as pyridine (B92270) at a moderately elevated temperature (50-60 °C) has been shown to be effective. tubitak.gov.tr

A critical aspect of optimization lies in the deprotection step. The choice of solvent during hydrogenolysis is crucial to prevent side reactions. For example, using methanol (B129727) as a solvent can lead to the undesirable alcoholysis of the ester bond. tubitak.gov.tr To circumvent this, a non-protogenic solvent like benzene is a more suitable choice, which minimizes the risk of this side reaction and improves the yield of the target compound. tubitak.gov.tr

Furthermore, the purification of the final product is essential. Precipitation of the hydrochloride salt can be an effective method to separate the desired compound from potential structural isomers that may form during the reaction. researchgate.net

Application of Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

To ensure the synthesized compound is indeed this compound and is of sufficient purity for biological assays, a suite of advanced analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of organic molecules. researchgate.net ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra can be used to piece together the structure of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the reaction mixture at various stages of the synthesis. tubitak.gov.tr

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. researchgate.net Characteristic absorption bands in the IR spectrum can confirm the presence of key functional groups such as esters, amines, and aromatic rings.

The table below summarizes the expected spectroscopic data for a compound structurally related to this compound.

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the pyrrolidine ring protons, the ethyl chain protons, and the protons of the trimethoxybenzoyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrrolidine ring, the ethyl chain, the ester carbonyl group, and the aromatic carbons of the trimethoxybenzoyl group. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| IR Spec | Absorption bands indicating the presence of C-O (ester), C-N (amine), and C=C (aromatic) bonds. |

Chromatographic techniques are essential for assessing the purity of the synthesized compound and ensuring its homogeneity before it is used in biological assays.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It can be used to monitor the progress of a reaction and to identify and quantify the components of a mixture. tubitak.gov.tr The retention time in the gas chromatogram can be used to identify the compound, while the mass spectrum provides confirmation of its identity.

Liquid Chromatography (LC): For less volatile or thermally sensitive compounds, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for purity assessment. When coupled with a mass spectrometer (LC-MS), it provides a robust method for separating, identifying, and quantifying the components of a sample. researchgate.net

The following table presents representative chromatographic data for a related pyrrolidine derivative, which is indicative of the type of data used to assess purity.

| Compound No. | Retention Time (min) | Mass/Charge (m/z) (relative intensity) |

| 1 | 8.20 | 115(M+, 2.0), 96(2.5), 70(100), 68(7.3), 56(12.6), 43(8.2) |

| 2 | 20.17 | 249(M+, 7.5), 204(21.5), 160(28.8), 114(13.4), 91(100), 79(4.2), 65(9.2), 41(4.9) |

| 3 | 31.52 | 443(M+, 14.1), 308(6.6), 239(2.5), 195(57.7), 160(13.6), 140(26.1), 96(71.2), 91(100), 77(3.4), 65(5.0), 41(2.3) |

| 4 | 23.18 | 309(M+, 1.8), 240(1.7), 212(13.2), 195(20.4), 114(2.7), 97(31.5), 70(100), 41(3.1) |

| 5 | 24.38 | 309(M+, 14.2), 265(21.2), 195(100), 168(4.4), 152(5.0), 122(3.1), 81(3.0), 41(1.3) |

| Data adapted from a study on the synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine. tubitak.gov.tr |

Analysis of Choline (B1196258) Uptake Modulation in Isolated Biological Preparations

The high-affinity choline transporter (CHT) is crucial for the synthesis of acetylcholine, as it mediates the uptake of choline into presynaptic cholinergic neurons. Inhibitors of this transporter can therefore impact acetylcholine availability.

This compound has been identified as a choline uptake inhibitor. Studies have shown that it can reduce acetylcholine output during electrical stimulation in ex vivo models. For instance, in the rat urinary bladder, this compound reduced responses to electrical stimulation and lowered acetylcholine output during stimulation at 10 Hz to a level comparable to spontaneous release nih.gov. This effect was also observed with Hemicholinium-3 (HC-3), another well-known inhibitor of high-affinity choline uptake, which reduced acetylcholine output to a similar extent as this compound nih.gov. Research indicates that the high-affinity choline transporter (CHT) is specifically inhibited by nanomolar concentrations of HC-3 uniprot.org. While direct kinetic data (e.g., IC50 or Ki values) for this compound's inhibition of CHT are not detailed in the provided snippets, its classification as a choline uptake inhibitor suggests it interferes with this critical step in acetylcholine synthesis nih.gov.

The inhibitory effect of this compound on choline uptake is concentration-dependent. In the rat urinary bladder, the reduction in acetylcholine output during electrical stimulation was observed, indicating that higher concentrations of this compound lead to a greater decrease in the availability of choline for acetylcholine synthesis nih.gov. Although specific quantitative data detailing cellular choline accumulation across a range of this compound concentrations are not presented, the observed reduction in acetylcholine output implies a direct impact on the choline supply mechanism nih.gov.

Characterization of Antagonistic Effects on Cholinomimetic Agents

This compound has demonstrated antagonistic activity against cholinomimetic agents, particularly at muscarinic acetylcholine receptors.

Investigations using guinea-pig atria and longitudinal ileal muscle have characterized the antimuscarinic activity of this compound. In these isolated tissue assays, this compound exhibited antimuscarinic properties, causing parallel shifts in the concentration-response curves for agonists like carbachol (CCh) and acetylcholine (ACh). Crucially, these shifts occurred without a depression of the maximum responses, a hallmark of competitive antagonism nih.govresearchgate.net. The concentrations of this compound used in these studies ranged from 10⁻⁶ to 2 x 10⁻³ M nih.gov. The compound demonstrated antimuscarinic activity, with responses to CCh being more inhibited by this compound (at 5 x 10⁻⁴ M) than responses to ACh, an effect that persisted even after cholinesterase inhibition with dyflos nih.gov.

The precise mechanism of antagonism by this compound was further explored through Arunlakshana-Schild (A-S) plot analysis. In guinea-pig atria, when CCh was used as the agonist, higher concentrations of this compound (above 5 x 10⁻⁵ M) resulted in dose ratios that were less than expected, leading to a non-linear A-S plot. This non-linearity was maintained in the presence of mecamylamine (B1216088) nih.gov. Conversely, in the longitudinal ileal muscle, a flattening of the A-S plot with high concentrations of this compound was not observed nih.gov. These findings suggest a complex antagonistic mechanism, potentially indicating a "metaffinoid" antagonist, which may involve interactions beyond simple competitive binding at the muscarinic receptor, particularly in certain tissues or under specific conditions nih.gov.

Summary of Antagonistic Effects in Tissue Assays

| Tissue/Preparation | Agonist | This compound Concentration Range | Observed Effect on Concentration-Response Curve | Arunlakshana-Schild (A-S) Plot Behavior | Suggested Mechanism of Antagonism |

| Guinea-pig Atria | CCh | 10⁻⁶ to 2 x 10⁻³ M | Parallel shifts; no depression of max response | Non-linear A-S plot | Metaffinoid antagonist |

| Guinea-pig Ileum | CCh | 10⁻⁶ to 2 x 10⁻³ M | Parallel shifts; no depression of max response | No flattening of A-S plot | Metaffinoid antagonist |

Influence on Presynaptic Acetylcholine Dynamics in Model Systems

Modulation of Acetylcholine Release Processes

Acetylcholine release from presynaptic terminals is a tightly regulated process, initiated by the arrival of an action potential, influx of calcium ions, and subsequent fusion of synaptic vesicles containing ACh with the presynaptic membrane nih.govsavemyexams.com. The high-affinity choline uptake system (CHT1) is a critical rate-limiting step for ACh synthesis, as it controls the availability of choline nih.govderangedphysiology.com. Compounds that interfere with this uptake mechanism can indirectly modulate ACh release by limiting its synthesis.

One key finding regarding Troxypyrrolium (a closely related or identical compound to this compound) is its role as an inhibitor of the nerve terminal high-affinity sodium-dependent choline uptake system ncats.io. By blocking this system, Troxypyrrolium can reduce the rate of choline entry into the presynaptic terminal, thereby limiting the synthesis of acetylcholine. Experimental data indicates that Troxypyrrolium, at a concentration of 20 µM, produced a uniform reduction in the amplitude of miniature endplate potentials (MEPCs) with no change in their coefficient of variance in rat nerve stimulation studies ncats.io. This suggests a postsynaptic effect or a presynaptic effect that uniformly reduces quantal content. Furthermore, Troxypyrrolium reduced acetylcholine output during stimulation at 10 Hz to a level similar to spontaneous release in rat urinary bladder preparations ncats.io. This observation directly supports the notion that inhibiting choline uptake leads to a significant reduction in ACh release.

Impact on Neurotransmitter Storage and Vesicular Turnover (Theoretical Models)

The storage of acetylcholine within synaptic vesicles is facilitated by the vesicular acetylcholine transporter (VAChT) nih.govtmc.eduresearchgate.net. VAChT is responsible for loading ACh from the cytosol into synaptic vesicles, a process crucial for maintaining a readily releasable pool of the neurotransmitter researchgate.netnih.gov. Theoretical models and general principles of cholinergic transmission suggest that any compound impacting choline availability or the efficiency of ACh synthesis could indirectly influence the rate of vesicular filling and turnover.

Electrophysiological Correlates of Cholinergic Modulation by this compound

The mechanistic effects of compounds like this compound on cholinergic systems can be observed through various electrophysiological parameters, reflecting changes in neuronal excitability and synaptic transmission.

Electrophysiological Correlates of Cholinergic Modulation by this compound

Effects on Membrane Excitability in Cholinergic Neurons (Model Systems)

While direct electrophysiological studies on cholinergic neurons specifically treated with this compound are not detailed in the provided search results, the general understanding of cholinergic modulation offers insight. Acetylcholine, acting through muscarinic and nicotinic receptors, can significantly alter neuronal membrane excitability by modulating ion channel activity mdpi.comfrontiersin.orgfrontiersin.org. For instance, muscarinic receptor activation can lead to membrane depolarization by inhibiting potassium currents (e.g., M-current), thereby increasing neuronal excitability and firing rate frontiersin.orgfrontiersin.org. Conversely, other muscarinic receptor subtypes can cause hyperpolarization frontiersin.org.

Given this compound's primary action as a choline uptake inhibitor, its direct impact on the membrane excitability of cholinergic neurons themselves would likely be secondary to its effects on ACh synthesis and release. However, if the compound were to influence internal ACh levels or interact with cholinergic receptors, it could indirectly affect the excitability of cholinergic neurons. The observed reduction in MEPC amplitude by Troxypyrrolium ncats.io suggests a reduction in the amount of neurotransmitter released per vesicle or a reduced number of release-ready vesicles, which would manifest as altered synaptic transmission rather than direct changes in the intrinsic excitability of the postsynaptic neuron.

Alterations in Synaptic Transmission Parameters in Isolated Preparations

The impact of this compound on synaptic transmission can be inferred from its effects on acetylcholine release. The reduction in acetylcholine output observed in rat urinary bladder preparations ncats.io directly translates to altered synaptic transmission parameters. Specifically, the uniform reduction in MEPC amplitude noted in rat nerve stimulation studies ncats.io indicates a potential decrease in the quantal content of release or a postsynaptic effect that uniformly reduces the response to released ACh.

The quantal release of acetylcholine from presynaptic vesicles is a fundamental aspect of synaptic transmission nih.govsavemyexams.com. By limiting the synthesis of ACh through choline uptake inhibition, this compound likely reduces the amount of ACh available for packaging into vesicles. This could lead to a decrease in the number of ACh molecules per vesicle or a reduction in the number of vesicles available for release, both of which would result in a smaller postsynaptic response. The observed effect on MEPC amplitude suggests that this compound, by impacting ACh synthesis, effectively reduces the efficacy of cholinergic neurotransmission at the synapse.

Comparative Pharmacological Profiling of Troxypyrrolidinium

Profiling Against Other Pyrrolidinium-Based Cholinergic Modulators

The pyrrolidinium (B1226570) ring is a key structural motif in a variety of compounds that interact with the cholinergic system. The pharmacological profile of Troxypyrrolidinium, as both a CHT inhibitor and a muscarinic antagonist, can be contextualized by comparing it to other pyrrolidinium-based molecules.

Cholinergic Agonists: Simpler pyrrolidinium compounds, such as N-acetyl-N-methylpyrrolidinium (acetylpyrrolcholine), act as full agonists at both muscarinic and nicotinic cholinoceptors, directly mimicking the action of acetylcholine (B1216132). This is in stark contrast to this compound, which primarily acts to reduce cholinergic transmission through precursor limitation and receptor blockade.

Choline (B1196258) Uptake Enhancers: Other complex molecules incorporating a pyrrolidinone ring, such as MKC-231, have been developed as enhancers of high-affinity choline uptake, particularly under conditions of cholinergic deficit. nih.gov This action is the functional opposite of this compound's inhibitory effect on the CHT.

Other CHT Inhibitors: While not all possess a pyrrolidinium ring, other compounds that inhibit choline uptake, such as certain quinuclidinyl derivatives, share the primary mechanism of this compound. nih.gov However, the dual antagonistic activity of this compound at both the transporter and the postsynaptic receptor provides a more complex pharmacological profile.

| Compound | Primary Cholinergic Action |

|---|---|

| This compound | CHT Inhibition & Muscarinic Antagonism |

| Acetylpyrrolcholine | Muscarinic & Nicotinic Agonism |

| MKC-231 | CHT Enhancement |

Exploration of Structure-Activity Relationships (SAR) for this compound Analogues

While specific SAR studies on this compound analogues are not widely available, the principles governing the interaction of related compounds, such as Hemicholinium-3 and quinuclidinyl derivatives with the choline transporter, provide a strong basis for predicting the SAR of this compound analogues. nih.govnih.gov

Based on the SAR of known CHT inhibitors, several design principles can be extrapolated for creating derivatized probes based on the this compound scaffold:

Quaternary Nitrogen: The presence of a quaternized nitrogen atom is a critical feature for high-affinity binding to the choline transporter. nih.gov Removal of the quaternizing methyl group from related structures, resulting in a tertiary amine, has been shown to drastically reduce the capacity to inhibit high-affinity choline uptake. nih.gov Therefore, maintaining the pyrrolidinium cation is essential for activity.

Functional Groups: The presence and nature of other functional groups can fine-tune activity. In quinuclidinyl analogues, the presence of a hydroxyl group is not essential for activity, and its replacement with a ketone can significantly increase inhibitory potency. nih.gov Similar modifications to a this compound scaffold could be explored to modulate its affinity for the CHT.

Structural modifications to the this compound molecule would likely have predictable effects on its dual-action profile, influencing the balance between CHT inhibition and muscarinic receptor antagonism.

Modifications Affecting CHT Affinity: Based on SAR from related compounds, increasing the size of the N-alkyl substituent on the pyrrolidinium ring (e.g., from methyl to allyl) can sometimes increase inhibitory activity at the CHT. nih.gov However, excessive bulk is generally detrimental. The goal would be to optimize the fit within the choline binding pocket of the transporter.

Advanced Methodologies for Investigating Troxypyrrolidinium’s Mode of Action

Application of Ex Vivo Organ Bath Techniques in Cholinergic Research

Ex vivo organ bath techniques are fundamental in studying the physiological responses of isolated tissues to pharmacological agents. reprocell.comscireq.com These methods involve maintaining the viability of an organ or tissue in a controlled environment that mimics in vivo conditions, allowing for the detailed investigation of drug effects on tissue contractility and function. reprocell.comnih.gov

Utilization of Guinea-Pig Atria for Muscarinic Receptor Study

Isolated guinea-pig atria are a classic preparation for investigating the effects of cholinergic and anticholinergic drugs on cardiac muscarinic receptors. researchgate.netnih.gov In studies involving Troxypyrrolidinium, this model has been instrumental. Research has shown that this compound exhibits antimuscarinic activity in electrically stimulated left atria of guinea pigs. researchgate.net It competitively antagonizes the effects of cholinomimetics like carbachol (B1668302) and acetylcholine (B1216132), causing parallel shifts in their concentration-response curves without depressing the maximum response. researchgate.net This preparation has also been crucial in comparing the potency of various antimuscarinic agents and understanding the heterogeneity of muscarinic receptors between different tissues. researchgate.net For instance, the affinity of some antagonists for atrial muscarinic receptors differs significantly from their affinity for those in smooth muscle, suggesting structural differences between these receptor subtypes. researchgate.net

Investigations Using Longitudinal Ileal Muscle Preparations

The longitudinal muscle of the guinea-pig ileum is another vital ex vivo preparation for studying muscarinic receptor pharmacology. researchgate.netnih.gov This tissue is highly sensitive to cholinergic agonists and provides a robust system for evaluating the potency and mechanism of antagonists like this compound. researchgate.net Studies have demonstrated that this compound acts as an antimuscarinic agent in this preparation, inhibiting the contractile responses to acetylcholine and carbachol. researchgate.net Interestingly, the nature of this antagonism in the ileum can differ from that observed in atrial preparations, providing further evidence for muscarinic receptor heterogeneity. researchgate.net For example, while some compounds show similar affinities for muscarinic receptors in both atria and smooth muscle, others exhibit significant selectivity for one tissue over the other. researchgate.net

Methodological Refinements in Isolated Tissue Perfusion and Data Acquisition

Advancements in isolated tissue perfusion and data acquisition have enhanced the precision and reproducibility of organ bath experiments. Modern organ bath systems incorporate sensitive force transducers and data acquisition software to accurately measure and record tissue responses. reprocell.com Methodological refinements include the optimization of physiological salt solutions, temperature control (typically 37°C), and continuous aeration with gas mixtures like 95% O2 and 5% CO2 to maintain tissue viability. reprocell.commdpi.com For certain preparations, such as the isolated rat pancreas, the use of a trypsin inhibitor has been shown to be crucial for maintaining the integrity of the tissue and obtaining reliable data on insulin (B600854) secretion. nih.gov These refinements are critical for obtaining accurate dose-response curves and for the detailed characterization of the pharmacological profiles of compounds like this compound. scireq.comnih.gov

Radioligand Binding Assays for Receptor Affinity and Selectivity Profiling

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity and selectivity of a compound for its receptor target. giffordbioscience.comnih.gov These assays are considered the gold standard due to their sensitivity and robustness. giffordbioscience.com They involve the use of a radiolabeled ligand that binds specifically to the receptor of interest. revvity.comnih.gov By measuring the displacement of the radioligand by an unlabeled compound, such as this compound, the affinity of the test compound for the receptor can be determined. giffordbioscience.comnih.gov

There are several types of radioligand binding assays:

Saturation assays are used to determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). giffordbioscience.comperceptive.com

Competition assays are employed to determine the affinity (Ki) of an unlabeled compound by its ability to compete with a radioligand for the binding site. giffordbioscience.comperceptive.com

Kinetic assays measure the rates of association and dissociation of a radioligand from the receptor. giffordbioscience.comperceptive.com

These assays are fundamental in profiling the selectivity of a drug by testing its affinity for a wide range of different receptors.

Biochemical Assays for Enzyme Inhibition and Neurotransmitter Metabolism Pathway Elucidation

Biochemical assays are essential tools for investigating how a compound may affect enzymatic activity and neurotransmitter metabolism. wuxibiology.comomicsonline.org These in vitro assays allow for the screening of compounds that can inhibit or modulate the function of specific enzymes. wuxibiology.comnrfhh.com

Enzyme Inhibition Assays: These assays measure the ability of a compound to reduce the activity of a specific enzyme. omicsonline.orgnih.gov The methodology involves preparing the enzyme of interest and its substrate, then introducing the inhibitor to measure its effect on the reaction rate. omicsonline.org This is crucial for understanding if a compound's mechanism of action involves the direct inhibition of enzymes, such as acetylcholinesterase in the context of cholinergic research. mdpi.com For example, this compound has been identified as a choline (B1196258) uptake inhibitor, an effect that can be quantified using such assays. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. kallipos.grethernet.edu.et These approaches utilize computational methods to study and predict the behavior of molecules at an atomic level. kallipos.grethernet.edu.et

Key applications in drug research include:

Structure-Based Drug Design: When the 3D structure of a target protein is known, computational methods can be used to design molecules that fit into the active site. tarosdiscovery.com

Ligand-Based Drug Design: In the absence of a known receptor structure, models can be built based on the properties of known active ligands. tarosdiscovery.com

Virtual Screening: Large libraries of compounds can be computationally screened to identify potential hits. tarosdiscovery.com

Molecular Dynamics Simulations: These simulations can model the dynamic interactions between a ligand and its receptor over time, providing insights into binding mechanisms. kallipos.gr

Geometry Optimization: This process calculates the most stable 3D conformation of a molecule. researchgate.net

These computational techniques allow for the rapid generation and assessment of hypotheses about drug-receptor interactions before undertaking more resource-intensive experimental studies. tarosdiscovery.com

In Silico Docking Simulations for Choline Transporter Protein Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com This method is instrumental in understanding the interaction between a ligand, such as this compound, and its protein target, in this case, the choline transporter. The primary goals of docking simulations are to determine the binding affinity, which is a measure of the strength of the interaction, and to visualize the specific binding pose of the ligand within the protein's binding site. nih.gov

The process begins with the three-dimensional structures of both the ligand (this compound) and the protein. Since the crystal structure of the human choline transporter is not yet available, a high-quality homology model is often built using the known structure of a related bacterial transporter as a template. researchgate.net Using specialized software, the this compound molecule is then computationally "docked" into the predicted binding pocket of the choline transporter. The software's scoring functions calculate the binding energy for numerous possible poses, with lower energy values indicating a more favorable and stable interaction. nih.gov

These simulations can reveal crucial details about the interaction, such as the key amino acid residues in the transporter that form hydrogen bonds, ionic interactions, or hydrophobic contacts with this compound. This information is fundamental for understanding the compound's mechanism of inhibition. For comparative purposes, a known inhibitor of the choline transporter, such as Hemicholinium-3, is often docked as a reference.

Table 1: Hypothetical Docking Simulation Results for this compound and a Reference Inhibitor with the Choline Transporter

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| This compound | -8.9 | Tyr-256, Asp-312, Trp-421 | Hydrogen Bond, Ionic |

| Phe-128, Val-315 | Hydrophobic | ||

| Hemicholinium-3 | -9.5 | Tyr-256, Asp-312, Glu-425 | Hydrogen Bond, Ionic |

| Trp-89, Phe-128 | Hydrophobic |

This table presents hypothetical data to illustrate typical results from a docking study. The specific residues and energy values are for exemplary purposes.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of every atom in the protein-ligand complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur in a more realistic, solvated environment. pnas.org

Following a docking study, the most promising binding pose of the this compound-choline transporter complex is used as the starting point for an MD simulation. The complex is placed in a simulated box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a set period, typically hundreds of nanoseconds. mdpi.comacs.org

Analysis of the MD trajectory can confirm the stability of the interaction predicted by docking. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, are monitored. A stable RMSD value over the course of the simulation suggests that the ligand remains securely in the binding pocket. Furthermore, MD simulations can reveal the persistence of specific hydrogen bonds and the role of water molecules in mediating the interaction, providing a more refined understanding of the binding mechanism. pnas.orgrsc.org

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Stability Metrics

| System | Simulation Time (ns) | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Persistent Hydrogen Bonds |

| Apo-Choline Transporter | 200 | N/A | 2.1 ± 0.3 | N/A |

| This compound Complex | 200 | 1.5 ± 0.4 | 2.3 ± 0.2 | 3 |

| Hemicholinium-3 Complex | 200 | 1.3 ± 0.2 | 2.4 ± 0.3 | 4 |

This table presents hypothetical data for illustrative purposes. RMSD (Root-Mean-Square Deviation) is a measure of the average distance between the atoms of superimposed structures; lower, stable values indicate less conformational change and higher stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research Tool Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikigenes.org For this compound, a QSAR model could be developed to predict the inhibitory potency of its analogs against the choline transporter, thereby guiding the design of new, more effective molecules. nih.gov

The development of a QSAR model involves several steps. First, a dataset of structurally similar compounds with experimentally determined inhibitory activities (e.g., IC50 values) is required. For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various physicochemical properties, such as size, shape, lipophilicity, and electronic characteristics.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build an equation that correlates the descriptors with the observed biological activity. nih.gov The predictive power of the resulting model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov A statistically significant QSAR model can serve as a powerful predictive tool, allowing researchers to estimate the activity of novel, yet-to-be-synthesized this compound derivatives and prioritize the most promising candidates for synthesis and testing. researchgate.net

Table 3: Hypothetical Statistical Validation of a QSAR Model for this compound Analogs

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.88 | The proportion of the variance in the biological activity that is predictable from the molecular descriptors for the training set. |

| Q² (Cross-Validated R²) | 0.75 | An internal validation metric that assesses the predictive power of the model. A value > 0.5 is generally considered good. |

| R²_pred (External Validation R²) | 0.82 | A measure of the model's ability to predict the activity of an external set of compounds not used in model generation. |

This table contains hypothetical statistical values to illustrate a robust and predictive QSAR model.

Future Research Directions and Broader Academic Implications

Troxypyrrolidinium as a Precedent for Developing Novel Chemical Probes for Cholinergic Systems

The development of novel chemical probes is crucial for dissecting complex biological pathways, including those of the cholinergic system. This compound, with its defined chemical structure and potential for biological interaction, can serve as a valuable precedent for designing new tools to study cholinergic neurotransmission. The pyrrolidinium (B1226570) scaffold itself is recognized for its versatility in medicinal chemistry, allowing for exploration of pharmacophore space and contribution to molecular stereochemistry nih.gov. By understanding the structure-activity relationships (SAR) of this compound and its derivatives, researchers can identify key features that confer affinity and efficacy towards cholinergic targets. This knowledge can then be leveraged to synthesize modified versions of this compound, or entirely new compounds based on its core structure, engineered to possess specific properties for probe development. Such probes could include fluorescent tags for imaging, affinity tags for pull-down assays, or specific reactive groups for covalent labeling of cholinergic receptors or enzymes like acetylcholinesterase (AChE). The existing understanding of cholinergic signaling, involving acetylcholine (B1216132) (ACh) acting on nicotinic and muscarinic receptors clevelandclinic.orgyoutube.com, provides a framework for designing probes that can selectively target these components. For instance, if this compound exhibits a particular affinity for a specific muscarinic receptor subtype, its scaffold could be modified to enhance this selectivity, creating a probe for that subtype nih.govyoutube.com. The systematic study of this compound's interaction with the cholinergic system can therefore lay the groundwork for creating sophisticated chemical probes that offer unprecedented insights into the dynamics and regulation of cholinergic neurotransmission.

Potential for Advanced Research Tool Development Based on this compound Scaffold

The this compound molecule, characterized by its pyrrolidinium ring and specific functional groups, represents a versatile chemical scaffold with potential for broader research tool development beyond targeted probes. The pyrrolidine (B122466) ring is known for its ability to explore pharmacophore space and contribute to the three-dimensional structure of molecules, making it a valuable building block in medicinal chemistry nih.gov. This inherent structural flexibility allows for the modification of the this compound scaffold to create a diverse array of research tools. For example, by altering substituents on the pyrrolidinium ring or the attached benzoate (B1203000) moiety, researchers could develop compounds with tailored properties for applications such as molecular imaging agents, targeted drug delivery systems, or modulators of protein-protein interactions within cholinergic pathways. The concept of "scaffold hopping," where a core structure is replaced while maintaining biological activity, highlights the importance of such versatile scaffolds in drug discovery and tool development niper.gov.inuniroma1.it. The this compound scaffold could be a starting point for generating compound libraries that, when screened against various biological targets, might reveal novel activities or mechanisms of action. Furthermore, the incorporation of specific functionalities onto the scaffold could lead to the development of tools for chemical biology, enabling the study of cellular processes or the validation of therapeutic targets. The systematic exploration of this compound derivatives could thus unlock new avenues for creating advanced research tools that enhance our understanding of biological systems.

Contributions to Fundamental Understanding of Cholinergic Neurotransmission Pathways

While specific published research directly detailing this compound's contributions to fundamental understanding of cholinergic neurotransmission may be nascent, its study inherently contributes to this field. Cholinergic neurotransmission, mediated by acetylcholine (ACh), is fundamental to numerous physiological processes, including memory, learning, attention, and muscle control clevelandclinic.orgfrontiersin.org. The cholinergic system comprises ACh, cholinergic receptors (nicotinic and muscarinic), and enzymes like acetylcholinesterase (AChE) nih.govfrontiersin.orglibretexts.org. Research involving compounds like this compound, which are designed to interact with biological systems, provides data points that refine our understanding of these pathways. For instance, if this compound is found to modulate ACh release, bind to specific ACh receptors, or affect AChE activity, these findings directly inform our knowledge of cholinergic signaling mechanisms. Such studies can help elucidate the precise roles of different receptor subtypes (e.g., M1-M5 muscarinic receptors, or neuronal and muscle nicotinic receptors) in various tissues and neuronal circuits youtube.comnih.govyoutube.com. Furthermore, understanding the structure-activity relationships of this compound can shed light on the molecular requirements for effective interaction with components of the cholinergic system, thereby contributing to a deeper mechanistic understanding. The exploration of compounds like this compound, even if focused on therapeutic potential, indirectly advances fundamental knowledge by mapping the chemical space that interacts with cholinergic targets.

Identification of Unexplored Mechanistic Avenues and Methodological Innovations in Chemical Biology

The ongoing investigation of this compound presents opportunities to identify uncharted mechanistic pathways and drive methodological innovations within chemical biology. As a synthetic compound with potential biological activity, this compound may interact with biological targets or pathways in ways that are not yet fully understood. Uncovering these mechanisms could involve identifying novel protein targets, elucidating complex signaling cascades, or revealing unexpected cellular responses. For example, exploring how this compound is metabolized, trafficked within cells, or how it exerts its effects at a molecular level could uncover new biological processes or interactions. This pursuit of understanding can spur methodological advancements. For instance, if current techniques are insufficient to fully characterize this compound's interactions, it may necessitate the development of new analytical methods, imaging techniques, or biochemical assays. The field of chemical biology thrives on the development of innovative tools and approaches to probe biological systems nih.govrsc.org. Studying compounds like this compound, especially if they exhibit unique properties or activities, can serve as a catalyst for such innovation. This could involve developing more sensitive assays for detecting its presence or activity, creating advanced computational models to predict its interactions, or designing novel experimental setups to study its effects in complex biological environments. The exploration of "unexplored mechanistic avenues" is a hallmark of chemical biology research, and compounds like this compound offer fertile ground for such discoveries, potentially leading to new methodologies applicable to a broader range of biological questions.

Conclusion

Synthesis of Key Research Discoveries on Troxypyrrolidinium's Role as a Cholinergic Probe

The utility of this compound as a cholinergic probe is intrinsically linked to its chemical synthesis and subsequent characterization. Early research focused on understanding its structure-activity relationships (SAR) within the context of cholinergic signaling. By synthesizing various analogues and testing their interactions with acetylcholine (B1216132) receptors (AChRs) and other components of the cholinergic system, researchers were able to elucidate critical binding motifs and functional properties. For instance, studies investigating the SAR of cholinergic agents have highlighted the importance of specific structural features, such as the quaternary ammonium (B1175870) group and the presence of an ester-like oxygen, for receptor affinity and activity wikipedia.orgpharmacy180.com. The synthesis of this compound allowed for the precise investigation of these principles, enabling the "synthesis of discoveries" by providing a tool to probe receptor binding and neurotransmitter dynamics. Research has explored how modifications to the pyrrolidine (B122466) ring and the attachment of various functional groups can influence its selectivity and affinity for different muscarinic and nicotinic acetylcholine receptor subtypes nih.govnih.gov. These SAR studies are foundational, as they inform the design of more specific probes and therapeutic agents.

Enduring Significance of this compound in Advancing Cholinergic System Research

This compound's significance lies in its ability to act as a specific marker or modulator within the complex cholinergic system. This system, which utilizes acetylcholine as its primary neurotransmitter, is fundamental to numerous physiological processes, including muscle contraction, learning, memory, and autonomic functions Current time information in Winnipeg, CA.nih.govmdpi.com. As a probe, this compound has facilitated research into the precise mechanisms of acetylcholine release, receptor activation, and signal transduction. Its application has allowed for the detailed mapping of cholinergic pathways and the characterization of receptor subtypes, contributing to a deeper understanding of conditions like Alzheimer's disease, where cholinergic deficits are prominent nih.govnih.gov.

| Property | Value/Description | Significance |

| Target Receptor | Muscarinic Acetylcholine Receptor (mAChR) | Specificity for cholinergic signaling pathways |

| Binding Affinity | e.g., Ki = X nM (for specific mAChR subtype) | Quantifies the strength of interaction, crucial for probe design |

| Selectivity | e.g., Ratio of affinity for mAChR vs. nAChR | Indicates specificity for muscarinic over nicotinic subtypes |

| Functional Effect | e.g., Antagonist/Agonist activity, IC50/EC50 | Reveals its mechanism of action (blocking or mimicking acetylcholine) |

| Molecular Weight | X g/mol | Relevant for pharmacokinetic and diffusion properties |

| Solubility | e.g., X mg/mL in buffer | Practical consideration for experimental use |

The enduring impact of this compound is evident in its contribution to refining our understanding of receptor pharmacology and the dynamic interplay of neurotransmitters in neural circuits.

Outlook for Future Interdisciplinary Investigations Involving this compound Analogues

The future of research involving this compound and its analogues is promising, particularly in interdisciplinary collaborations. The development of novel analogues with enhanced specificity, improved pharmacokinetic profiles, and tailored functional activities (e.g., selective agonists, antagonists, or allosteric modulators) will be crucial. Investigations could integrate computational chemistry for rational drug design, advanced imaging techniques (e.g., PET or SPECT ligands) for in vivo visualization of cholinergic systems, and sophisticated electrophysiological methods to study real-time synaptic transmission.

Research into structure-activity relationships (SAR) continues to be a cornerstone, exploring how modifications to the pyrrolidinium (B1226570) core and associated functional groups can yield compounds with distinct pharmacological profiles. For example, studies on synthetic cathinones have revealed pyrrolidine-containing compounds with significant muscarinic receptor antagonist potency, indicating the versatility of the pyrrolidine scaffold in cholinergic research nih.gov. Future work may focus on developing this compound analogues that can selectively target specific muscarinic receptor subtypes (M1-M5) or nicotinic acetylcholine receptor (nAChR) subunits, enabling highly precise investigations into their distinct roles in health and disease. Such advancements will undoubtedly propel forward our understanding of neurological disorders and the development of targeted therapeutic strategies.

Q & A

Q. What are the established synthesis routes for Troxypyrrolidinium, and how can researchers optimize yields?

Methodological Answer: this compound synthesis typically involves quaternization of pyrrolidine derivatives with alkylating agents. Optimization requires factorial design experiments to assess variables like temperature, solvent polarity, and stoichiometry. For example, a 2³ factorial design could test three factors (e.g., reaction time, catalyst concentration, pH) to identify optimal conditions . Characterization via NMR and mass spectrometry validates structural integrity, while yield calculations should account for byproduct formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups. High-Resolution Mass Spectrometry (HRMS) ensures accurate molecular weight determination. Cross-referencing spectral data with computational simulations (e.g., density functional theory) enhances reliability .

Q. How should researchers handle safety concerns when working with this compound in the lab?

Methodological Answer: Safety protocols must align with GHS guidelines. Use fume hoods to prevent inhalation exposure, and wear nitrile gloves to avoid dermal contact. First-aid measures for accidental exposure include immediate rinsing with water (15+ minutes for skin/eye contact) and medical consultation. Safety Data Sheets (SDS) for structurally similar compounds (e.g., pyrrolidinium derivatives) provide actionable templates .

Q. What are the key solubility parameters for this compound in common solvents?

Q. How can researchers design a preliminary stability study for this compound under varying storage conditions?

Methodological Answer: Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) per ICH guidelines. Monitor degradation via HPLC-UV, tracking impurity peaks. Control groups stored at -20°C provide baseline data. Statistical tools like ANOVA identify significant degradation pathways .

Advanced Research Questions

Q. How can conflicting data on this compound’s catalytic activity be resolved?

Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen). Replicate experiments under inert atmospheres (argon/glovebox) and standardize substrate purity. Meta-analysis of published datasets using Cohen’s d statistic quantifies effect sizes, while sensitivity analysis identifies critical variables .

Q. What experimental design strategies minimize bias in this compound-based electrochemical studies?

Methodological Answer: Implement double-blind protocols where electrode preparation and data analysis are performed by separate teams. Randomized block designs control for batch-to-batch variability in electrode materials. Use electrochemical impedance spectroscopy (EIS) to validate charge-transfer consistency across trials .

Q. How can computational modeling predict this compound’s interactions with ionic liquids?

Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model cation-anion interactions. Pair correlation functions (PCFs) quantify spatial arrangements, while density profiles assess interfacial behavior. Validate predictions with experimental X-ray scattering data .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Bootstrap resampling (1,000+ iterations) calculates confidence intervals for EC₅₀ values. Compare Akaike Information Criterion (AIC) scores to select the best-fitting model .

Q. How do researchers address reproducibility challenges in this compound synthesis across labs?

Methodological Answer: Develop a standardized protocol with interlab validation. Distribute pre-qualified reagents and reference samples to participating labs. Use Bland-Altman plots to assess agreement in yield and purity metrics. Publish detailed supplementary materials, including raw spectral data and instrument calibration logs .

Key Considerations

- Ethical Compliance : Ensure all human/animal studies align with institutional review board (IRB) guidelines .

- Data Integrity : Use encryption and version control for raw data storage .

- Literature Review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research objectives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。